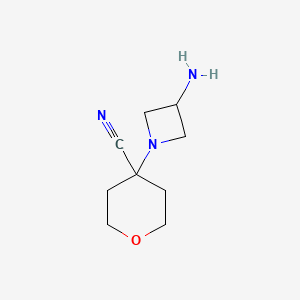
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of a tetrahydropyran ring fused with an azetidine ring, with an amino group and a nitrile group attached to the structure. Its unique configuration makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as thiourea dioxide in aqueous medium have been reported to be effective in the synthesis of related compounds .
化学反应分析
Types of Reactions
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce nitrile groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
科学研究应用
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as histamine H3 receptor agonists, regulating the release of neurotransmitters like histamine, acetylcholine, serotonin, noradrenaline, and dopamine . These interactions occur through binding to the receptor and modulating its activity, leading to various physiological effects.
相似化合物的比较
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been extensively studied for their pharmacological properties.
4-aminotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the azetidine ring and nitrile group, leading to different chemical and biological properties.
AZD0156: A compound with a tetrahydro-2H-pyran-4-yl group, used as an ATM kinase inhibitor in cancer research.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
4-(3-aminoazetidin-1-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C9H15N3O/c10-7-9(1-3-13-4-2-9)12-5-8(11)6-12/h8H,1-6,11H2 |
InChI 键 |
MXYYJMUETLFNPQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C#N)N2CC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















